
N-(2-benzoyl-4-methylphenyl)-3-methylisoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-benzoyl-4-methylphenyl)-3-methylisoxazole-5-carboxamide, also known as BMK-1, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in the field of medicine. BMK-1 is a synthetic compound that belongs to the class of isoxazole derivatives. It has been found to possess a wide range of biological activities, making it a promising candidate for drug development.
Scientific Research Applications
Synthetic Utility and Heterocyclic Chemistry
N-(2-benzoyl-4-methylphenyl)-3-methylisoxazole-5-carboxamide represents a class of compounds with significant implications in the field of synthetic and medicinal chemistry. Its structure is indicative of a compound that could play a pivotal role in the synthesis of various biologically active molecules. For example, compounds like 5,5′-Methylene-bis(benzotriazole) are essential intermediates in the preparation of metal passivators and light-sensitive materials. The development of environmentally benign and practical synthesis methods for such intermediates underscores the importance of innovative approaches in green chemistry (Gu et al., 2009).
DNA Binding and Fluorescent Staining
The synthetic dye Hoechst 33258 and its analogs, which share structural features with N-(2-benzoyl-4-methylphenyl)-3-methylisoxazole-5-carboxamide, demonstrate strong binding to the minor groove of double-stranded B-DNA. This property is utilized in fluorescent DNA staining, crucial for cellular biology research, including chromosome and nuclear staining. The exploration of such compounds for radioprotective and topoisomerase inhibitory activities further exemplifies their potential in drug design and the study of DNA interaction mechanisms (Issar & Kakkar, 2013).
Antiepileptic Drug Development
Zonisamide, a 1,2 benzisoxazole derivative, showcases the therapeutic potential of N-(2-benzoyl-4-methylphenyl)-3-methylisoxazole-5-carboxamide-related structures in epilepsy treatment. Its efficacy in managing partial seizures and various generalized seizure types highlights the significance of such compounds in developing antiepileptic medications. The detailed exploration of zonisamide's pharmacodynamics and pharmacokinetics provides valuable insights into the optimization of similar compounds for clinical use (Peters & Sorkin, 1993).
Supramolecular Chemistry and Nanotechnology
Benzene-1,3,5-tricarboxamides (BTAs), with structural motifs related to N-(2-benzoyl-4-methylphenyl)-3-methylisoxazole-5-carboxamide, are critical in supramolecular chemistry. Their ability to self-assemble into one-dimensional nanometer-sized structures due to H-bonding facilitates applications in nanotechnology, polymer processing, and biomedical fields. This versatility and the emergence of commercial applications for BTAs underline the transformative potential of such compounds in advanced materials science (Cantekin, de Greef, & Palmans, 2012).
properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-12-8-9-16(20-19(23)17-11-13(2)21-24-17)15(10-12)18(22)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKFQLUNUKABMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NO2)C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Phenylpropyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2762101.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2762102.png)


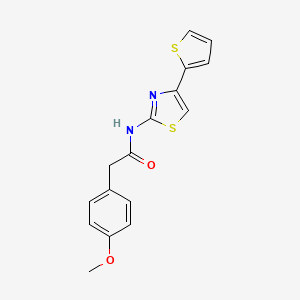
![7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2762108.png)
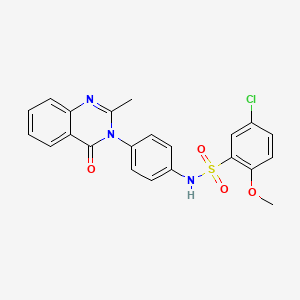

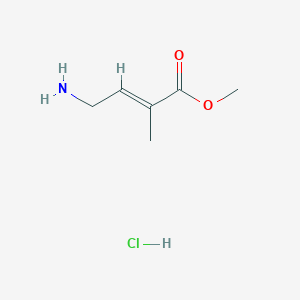

![N-(3-acetamidophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2762117.png)
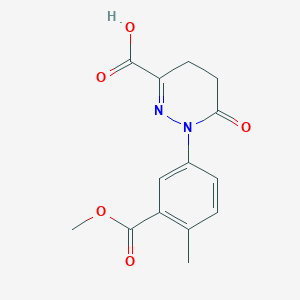
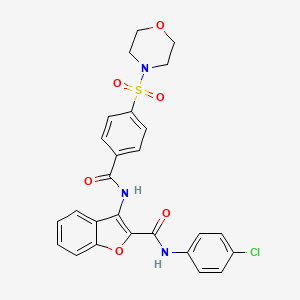
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2762121.png)